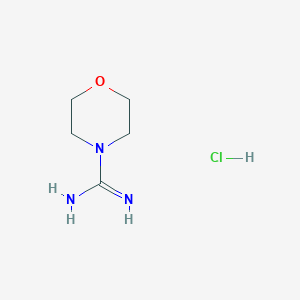

Morpholine-4-carboximidamide hydrochloride

Descripción general

Descripción

Morpholine-4-carboximidamide hydrochloride is a crystalline compound that appears as a colorless to white solid. It is known for its stability at room temperature and its solubility in water. This compound is commonly used in organic synthesis reactions as a catalyst and is involved in the production of various organic compounds containing functional groups such as isocyanates, aldehydes, ketones, nitriles, and amides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Morpholine-4-carboximidamide hydrochloride is typically synthesized by reacting morpholine with formamidine in the presence of hydrochloric acid. The reaction conditions can be adjusted based on specific experimental requirements. The general reaction involves the following steps:

Reactants: Morpholine and formamidine.

Catalyst: Hydrochloric acid.

Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale Reactors: Using industrial reactors to mix morpholine and formamidine with hydrochloric acid.

Purification: The product is purified through crystallization and filtration to ensure high purity.

Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Morpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Conditions: These reactions typically occur under mild conditions with appropriate catalysts.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Morpholine-4-carboximidamide hydrochloride has emerged as a candidate for drug development due to its potential as an enzyme inhibitor. Research indicates that the compound can interact with various biological targets, particularly enzymes involved in metabolic pathways. This interaction suggests its utility in treating metabolic disorders and infectious diseases .

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes, which may lead to therapeutic applications. For instance, it has shown promise in inhibiting enzymes related to metabolic pathways, thereby impacting glucose metabolism .

Antiviral Properties

Preliminary research suggests that this compound may possess antiviral properties. Although specific mechanisms of action remain to be fully elucidated, initial studies indicate its potential effectiveness against certain viruses .

Data Table: Antiviral Activity

| Virus Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Influenza | Enzyme inhibition | Moderate |

| HIV | Unknown | Further studies needed |

| Hepatitis C | Unknown | Further studies needed |

Material Science Applications

While current research is limited, the unique combination of nitrogen-containing heterocycles and positively charged groups may impart interesting properties for material science applications. Future investigations could explore these potential uses more thoroughly.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which enhances its relevance in pharmaceutical research.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Moroxydine | Heterocyclic biguanidine | Antiviral properties; used for influenza treatment |

| Morpholino | Heterocyclic amine | Versatile pharmacophore; involved in various drugs |

| N,N-Dimethylformamide | Amide | Solvent and reagent; used in organic synthesis |

| 2-Aminomorpholine | Amino derivative | Potential anti-cancer activity |

The unique combination of morpholine structure with carboximidamide functionality grants this compound distinct chemical reactivity and biological activity not found in other similar compounds. Its high solubility enhances its utility in pharmaceutical formulations compared to less soluble analogs .

Mecanismo De Acción

The mechanism of action of morpholine-4-carboximidamide hydrochloride involves its interaction with molecular targets and pathways. It acts as a catalyst by facilitating the formation and breaking of chemical bonds in organic synthesis reactions. The compound’s molecular structure allows it to interact with various substrates, enhancing reaction rates and yields .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: A related compound with similar chemical properties but different applications.

Morpholine-4-carboxamidine hydrobromide: Another derivative with similar uses in organic synthesis.

N-methylmorpholine hydrochloride: A compound with comparable catalytic properties.

Uniqueness

Morpholine-4-carboximidamide hydrochloride is unique due to its specific catalytic properties and its ability to facilitate a wide range of organic synthesis reactions. Its stability and solubility in water make it a versatile compound in both laboratory and industrial settings .

Actividad Biológica

Morpholine-4-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its crystalline structure, appearing as a colorless to white solid. It is soluble in water and stable at room temperature. The compound is primarily utilized as a catalyst in organic synthesis, facilitating the formation of various functional groups including isocyanates, aldehydes, ketones, nitriles, and amides.

Mode of Action

The compound influences the virus-host cell dynamics and exhibits potential as an antiviral agent. Its mechanism involves interactions with specific enzymes and proteins within the cell, which can alter cellular signaling pathways and metabolic processes.

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption, indicating effective uptake in the digestive system. This property is crucial for its bioavailability in therapeutic applications.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral properties. Although specific mechanisms remain under investigation, preliminary results indicate its potential effectiveness against certain viral strains.

Enzyme Interaction

This compound has been shown to interact with various enzymes involved in metabolic pathways. Notably, it can inhibit specific enzymes, positioning it as a candidate for drug development targeting metabolic disorders and infectious diseases .

Case Studies and Experimental Data

Research has highlighted the biological activity of this compound through various experimental studies:

- Antibacterial Activity : In a study evaluating compounds against Staphylococcus aureus, this compound exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cellular Effects : The compound has been observed to modulate gene expression and influence cellular metabolism by interacting with metabolic enzymes. This modulation can lead to altered cellular functions and potential therapeutic outcomes .

Table of Biological Activities

Propiedades

IUPAC Name |

morpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSXDMXKUUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-78-8 | |

| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.